Cyanine7.5 carboxylic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H48N2O2 |

|---|---|

Molecular Weight |

648.9 g/mol |

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate |

InChI |

InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3 |

InChI Key |

DIOYUGMHQUIXFB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C |

Origin of Product |

United States |

Foundational & Exploratory

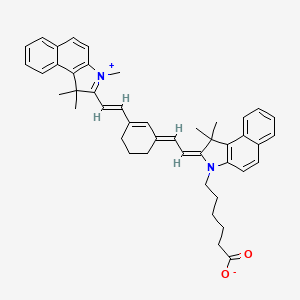

Cyanine7.5 carboxylic acid chemical structure

An In-depth Technical Guide to Cyanine7.5 Carboxylic Acid

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research, diagnostics, and drug development. As a member of the cyanine (B1664457) dye family, it is characterized by a long polymethine chain flanked by two nitrogen-containing heterocyclic rings. Its carboxylic acid functional group allows for covalent conjugation to a wide array of biomolecules. The dye's fluorescence in the NIR spectrum (approximately 750-900 nm) is particularly advantageous for biological applications, as it allows for deep tissue penetration with minimal interference from background autofluorescence, making it ideal for in-vivo imaging.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and key experimental protocols for its use.

Chemical Structure and Physicochemical Properties

This compound acid is an unactivated NIR dye.[3][4] The core structure consists of a heptamethine chain which is responsible for its long-wavelength absorption and emission properties. The terminal carboxylic acid group serves as a reactive handle for conjugation, typically after activation.

Caption: Chemical structure of this compound acid.

Quantitative Data Summary

The physicochemical and spectral properties of this compound acid are summarized in the table below. Data is aggregated from various suppliers and may show slight variations.

| Property | Value | Citations |

| CAS Number | 1803099-44-6 / 1686147-68-1 | [3][4][5][6] |

| Appearance | Green powder/solid | [3][6] |

| Absorption Maximum (λmax) | ~788 nm | [3][6] |

| Emission Maximum (λem) | ~808 nm | [3][6] |

| Molar Extinction Coeff. (ε) | ~223,000 M⁻¹cm⁻¹ | [3][6] |

| Fluorescence Quantum Yield (Φ) | 0.10 | [6] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [3] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Low solubility in water | [3][4] |

Core Applications in Research and Drug Development

The unique properties of Cy7.5 carboxylic acid make it a versatile tool for researchers.

-

In-Vivo Imaging: The NIR emission profile enables deep tissue imaging with high signal-to-noise ratios, which is critical for preclinical studies in animal models to track diseases, evaluate drug delivery, and monitor therapeutic response.[1][2]

-

Biomolecule Labeling: It can be covalently attached to proteins, antibodies, peptides, and nucleic acids.[5][6] These fluorescently-labeled molecules are used as probes in a variety of assays.

-

Cellular Tracing: Labeled antibodies or other targeting ligands can be used to track the location and migration of specific cell populations in vivo, for instance, in cancer metastasis research.[5][7]

-

Flow Cytometry & Microscopy: Its bright fluorescence provides a distinct signal for cell sorting and high-resolution imaging of cellular structures and processes.[2]

-

Drug Distribution and Metabolism: By labeling drug molecules, researchers can visualize their distribution, accumulation in target tissues, and metabolic pathways using non-invasive imaging techniques.[7]

Experimental Protocols

Storage and Handling

Proper storage is critical to maintain the dye's integrity.

-

Long-Term Storage: Upon receipt, store the solid dye at -20°C in the dark and under desiccated conditions.[3][4][8] It is stable for up to 24 months under these conditions.[4]

-

Transportation: The dye is typically shipped at room temperature and is stable for up to three weeks under these conditions.[4]

-

Handling: Avoid prolonged exposure to light to prevent photobleaching.[3][8]

General Protocol for Antibody Conjugation via Amine Coupling

This compound acid is an unactivated dye, meaning its carboxyl group must first be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins or antibodies. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

References

- 1. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 3. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound acid | 1686147-68-1 [amp.chemicalbook.com]

- 7. Application of Cyanine7-COOH CY7-carboxylic acid localization Fluorescent labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 8. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Spectral Properties of Cyanine7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 carboxylic acid, a near-infrared (NIR) fluorescent dye. This document details its key photophysical characteristics, provides standardized experimental protocols for their determination, and illustrates its application in bioconjugation and in vivo imaging.

Core Spectral and Physical Properties

This compound acid is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. This characteristic is particularly advantageous for biological imaging, as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous molecules.[1] The carboxylic acid functional group allows for its covalent conjugation to various biomolecules, such as proteins and antibodies, through the formation of amide bonds.[2]

Quantitative Data Summary

The spectral and physical properties of this compound acid and its water-soluble counterpart, sulfo-Cyanine7.5 carboxylic acid, are summarized below. These values are crucial for designing and optimizing fluorescence-based experiments.

| Property | This compound acid | sulfo-Cyanine7.5 carboxylic acid | Reference |

| Excitation Maximum (λex) | 788 nm | 778 nm | [3][4] |

| Emission Maximum (λem) | 808 nm | 797 nm | [3][4] |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | 222,000 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.10 | 0.21 | [3][4] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Good in water, DMF, and DMSO | [5][6] |

| Appearance | Green powder | Dark green solid | [5][6] |

Note: Spectral properties can be influenced by the solvent and local environment. The provided values are generally measured in solvents like DMSO or aqueous buffers.

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for reliable and reproducible experimental results. The following protocols provide step-by-step guidance for determining the key spectral properties of this compound acid.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound acid

-

Spectroscopic grade dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound acid and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions in DMSO with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Measure absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Use DMSO as the blank reference.

-

Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot data: Plot the absorbance at λmax against the molar concentration for each dilution.

-

Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (in M⁻¹cm⁻¹).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound acid solution (prepared as in Protocol 1)

-

A suitable reference standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)

-

Spectroscopic grade DMSO

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare solutions: Prepare a series of dilutions of both the this compound acid and the reference standard in DMSO, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence: For each solution, measure the fluorescence emission spectrum, ensuring the excitation and emission slit widths are kept constant.

-

Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of this compound acid (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent (for the same solvent, n_sample² / n_ref² = 1).

-

Subscripts "sample" and "ref" refer to this compound acid and the reference standard, respectively.

-

Protocol 3: Bioconjugation of this compound Acid to an Antibody

This protocol describes the covalent labeling of an antibody with this compound acid using carbodiimide (B86325) chemistry.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare reagents: Prepare a stock solution of this compound acid in anhydrous DMSO. Prepare fresh solutions of EDC and NHS in reaction buffer.

-

Activate the dye: Mix this compound acid with EDC and NHS in reaction buffer and incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.

-

Conjugation: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is common. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench reaction: Add quenching buffer to the reaction mixture to stop the reaction.

-

Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column. The labeled antibody will elute first.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye.

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using an antibody labeled with Cyanine7.5.

Caption: General workflow for in vivo imaging with a Cy7.5-labeled antibody.

Targeted Imaging Experimental Workflow

This diagram illustrates the process of preparing a targeted imaging probe and its use in identifying specific cells.

Caption: Workflow of targeted cell imaging using a Cy7.5-conjugated probe.

References

Cyanine7.5 carboxylic acid excitation and emission spectra

An In-depth Technical Guide to the Spectral Properties of Cyanine7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its applications in biomedical research, particularly in in vivo imaging, are driven by its long-wavelength emission, which allows for deep tissue penetration and reduced autofluorescence.[1][2] This guide will cover its excitation and emission spectra, experimental protocols for spectral measurements, and relevant workflows for its use in bioconjugation and imaging.

Core Spectral Properties

This compound acid is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum.[3] The unactivated carboxylic acid form is available for conjugation, though for reactions involving primary amines, the pre-activated N-hydroxysuccinimide (NHS) ester is commonly used.[4][5] A sulfonated version, sulfo-Cyanine7.5, offers increased water solubility.[6]

Quantitative Spectral Data

The key spectral parameters for this compound acid and its derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and performing quantitative analysis.

| Property | This compound Acid | sulfo-Cyanine7.5 Carboxylic Acid | Cyanine7.5 NHS Ester | Source(s) |

| Excitation Maximum (λex) | 788 nm | 778 nm | 788 nm | [4][7][8] |

| Emission Maximum (λem) | 808 nm | 797 nm | 808 nm | [4][7][8][9] |

| Molar Extinction Coefficient (ε) | 223,000 M-1cm-1 | 222,000 M-1cm-1 | 223,000 M-1cm-1 | [4][7][8][10] |

| Fluorescence Quantum Yield (Φ) | 0.10 | 0.09 | ~0.20 (structure dependent) | [7][8][10] |

| Stokes Shift | ~20 nm | ~19 nm | ~20 nm | [9] |

Experimental Protocols

Determining Excitation and Emission Spectra

The following is a generalized protocol for measuring the fluorescence spectra of this compound acid.

Materials:

-

This compound acid

-

Solvent (e.g., methanol, DMSO, or PBS for sulfo-derivatives)[4][11]

-

Quartz cuvettes

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound acid in a suitable solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.[12]

-

Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired buffer or solvent for analysis. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[13]

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 600 nm to 900 nm to determine the exact absorption maximum (λabs).[14]

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer's excitation wavelength to the determined absorption maximum (e.g., 788 nm).

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 900 nm (e.g., 800 nm to 900 nm).[14]

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer's emission wavelength to the determined emission maximum (e.g., 808 nm).

-

Scan the excitation spectrum across a range that includes the expected absorption maximum (e.g., 700 nm to 800 nm).

-

The resulting spectrum should closely resemble the absorption spectrum.

-

Bioconjugation and Imaging Workflows

This compound acid itself is not reactive towards amines. For conjugation to proteins, antibodies, or other amine-containing biomolecules, it is typically activated to an NHS ester.[15]

Bioconjugation Workflow

The following diagram illustrates the general workflow for activating this compound acid and conjugating it to a primary amine-containing biomolecule.

Caption: Workflow for the activation and conjugation of Cyanine7.5.

In Vivo Imaging Workflow

Cyanine7.5-conjugated molecules are widely used for in vivo imaging due to the deep tissue penetration of near-infrared light.[16][17] The general workflow for such an experiment is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 5. This compound acid | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 9. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 10. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 15. benchchem.com [benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Molar Extinction Coefficient of Cyanine7.5 Carboxylic Acid and Its Application in Elucidating Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Cyanine7.5 carboxylic acid, with a primary focus on its molar extinction coefficient. It details the experimental protocols for the determination of this crucial parameter and for the conjugation of the dye to protein ligands. Furthermore, this guide illustrates the application of Cyanine7.5-conjugated ligands in the investigation of cellular signaling pathways, using the Epidermal Growth Factor Receptor (EGFR) pathway as a prime example.

Core Physicochemical Properties of this compound Acid

This compound acid is a near-infrared (NIR) fluorescent dye that is extensively used in biomedical research for in vivo and in vitro imaging applications. Its fluorescence in the NIR spectrum (typically above 750 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues. The carboxylic acid functional group enables its covalent conjugation to various biomolecules, such as antibodies, peptides, and proteins, through the formation of amide bonds.

Quantitative Data Summary

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for the quantitative analysis of labeled biomolecules. The table below summarizes the key spectral properties of this compound acid and its sulfonated derivative, which exhibits enhanced water solubility.

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Solvent(s) |

| This compound acid | 223,000 | 788 | 808 | DMSO, DMF, Dichloromethane |

| Sulfo-Cyanine7.5 carboxylic acid | 222,000 | 778 | 797 | Water, DMF, DMSO |

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Determination of the Molar Extinction Coefficient

This protocol outlines the procedure for experimentally determining the molar extinction coefficient of this compound acid using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

-

This compound acid

-

Spectroscopic grade dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound acid (e.g., 1 mg) and dissolve it in a known volume of DMSO (e.g., 1 mL) to prepare a stock solution. Calculate the molar concentration of this stock solution.

-

Prepare a Dilution Series: Perform a series of dilutions of the stock solution to prepare at least five different concentrations of the dye in DMSO. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorbance maximum to ensure linearity.

-

Measure Absorbance:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of Cyanine7.5 (approximately 700-850 nm).

-

Use a quartz cuvette filled with DMSO as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum for each dilution, identifying the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Plot a graph of absorbance at λ_max (A) on the y-axis against the concentration (c) in mol/L on the x-axis.

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

-

Conjugation of this compound Acid to a Protein Ligand (e.g., Epidermal Growth Factor)

This protocol describes the covalent labeling of a protein with this compound acid using carbodiimide (B86325) chemistry. This method activates the carboxylic acid group to form an amide bond with primary amine groups on the protein (e.g., lysine (B10760008) residues).

Materials:

-

This compound acid

-

Epidermal Growth Factor (EGF) or another protein of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein (e.g., EGF) in PBS at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

-

Activate the Dye:

-

Dissolve this compound acid, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

-

In a separate microcentrifuge tube, mix the this compound acid stock solution with a molar excess of EDC and NHS.

-

Incubate this activation mixture for 15-30 minutes at room temperature in the dark.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

-

Slowly add the activated Cyanine7.5 solution to the protein solution while gently stirring. A molar excess of the activated dye (typically 5-15 fold) is used.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Purification:

-

Purify the Cyanine7.5-protein conjugate from the unreacted dye and byproducts using a gel filtration column equilibrated with PBS.

-

The labeled protein will elute in the initial fractions.

-

Application in Visualizing the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Visualizing the trafficking and downstream signaling of EGFR provides valuable insights into both normal cellular processes and disease states.

By conjugating Cyanine7.5 to EGF, the natural ligand for EGFR, researchers can create a powerful tool to track the receptor's journey upon activation.

Visualizing EGFR Internalization and Trafficking

Upon binding of EGF-Cyanine7.5 to EGFR on the cell surface, the receptor dimerizes and becomes activated through autophosphorylation. This initiates a cascade of downstream signaling events. The activated receptor-ligand complex is then internalized via endocytosis. The NIR fluorescence of Cyanine7.5 allows for real-time tracking of these endocytic vesicles as they traffic through the cell, potentially to early endosomes, late endosomes, and lysosomes for degradation, or recycled back to the cell surface.

Unveiling the Luminescence of Cyanine7.5 Carboxylic Acid: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomedical research and drug development, the precise tracking and quantification of molecular interactions are paramount. Near-infrared (NIR) fluorescent probes, particularly cyanine (B1664457) dyes, have emerged as indispensable tools for these endeavors. Among them, Cyanine7.5 (Cy7.5) carboxylic acid stands out for its long-wave emission, enabling deep tissue imaging with minimal autofluorescence. A critical parameter governing its performance is the fluorescence quantum yield (Φ), which dictates the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth exploration of the quantum yield of Cyanine7.5 carboxylic acid, offering a comprehensive overview of its photophysical properties, a detailed experimental protocol for its determination, and visualizations of its application.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by a set of key photophysical parameters. The following table summarizes the quantitative data for this compound acid and its closely related derivatives.

| Parameter | This compound acid | sulfo-Cyanine7.5 carboxylic acid | sulfo-Cyanine7.5 NHS ester | Notes |

| Fluorescence Quantum Yield (Φ) | 0.10[1] | 0.21[2] | 0.21[3] | The quantum yield is highly sensitive to the molecular structure and environment.[4] Increased rigidity of the central polymethyne moiety can enhance the quantum yield.[5][6] |

| Excitation Maximum (λex) | 788 nm[1][7] | 778 nm[2] | Not Specified | |

| Emission Maximum (λem) | 808 nm[1][7] | 797 nm[2][3] | 797 nm[3] | |

| Molar Extinction Coefficient (ε) | 223,000 L⋅mol⁻¹⋅cm⁻¹[1][7] | 222,000 L⋅mol⁻¹⋅cm⁻¹[2] | Not Specified | |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[1] | Water-soluble.[2] | Not Specified | Sulfonation increases water solubility.[4] |

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the fluorescence quantum yield is a critical experiment for characterizing any fluorescent probe. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][8]

1. Materials and Instrumentation:

-

This compound acid: The sample to be measured.

-

Reference Standard: A fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to Cy7.5. For the far-red region, recognized standards can be challenging to find, and calibration may be necessary using methods like thermal blooming spectrometry.[9]

-

Spectroscopic Grade Solvent: A solvent that dissolves both the sample and the reference standard and is free of fluorescent impurities.[4] Methanol is a commonly used solvent for cyanine dyes.[9]

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission.

2. Solution Preparation:

-

Prepare a stock solution of this compound acid and the reference standard in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

3. Absorbance and Fluorescence Measurements:

-

Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and the solvent blank. Record the absorbance at the excitation wavelength.

-

Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength and all instrumental parameters (e.g., slit widths) must be kept identical for all measurements of the sample and the reference.[4]

4. Data Analysis:

-

Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound acid and the reference standard. The resulting plots should be linear.[4]

-

The quantum yield of the this compound acid (Φ_S) is calculated using the following equation[4]:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used, this term becomes 1.

-

Visualizing the Workflow and Application

To further elucidate the experimental process and the utility of this compound acid, the following diagrams are provided.

Figure 1: Workflow for Relative Quantum Yield Determination.

This diagram illustrates the sequential steps involved in measuring the relative fluorescence quantum yield of this compound acid, from solution preparation to final calculation.

Figure 2: Conceptual Application of Cyanine7.5 Labeling.

This diagram conceptualizes the use of this compound acid in bio-imaging. The dye is first conjugated to a biomolecule of interest, which is then introduced into a biological system. Upon excitation with near-infrared light, the conjugate emits fluorescence, allowing for the visualization and tracking of the labeled molecule.

Conclusion

This compound acid is a powerful near-infrared fluorescent probe with significant potential in various research and development applications.[10][11] Its utility is intrinsically linked to its photophysical properties, most notably its fluorescence quantum yield. A thorough understanding and accurate measurement of this parameter are crucial for the design and interpretation of fluorescence-based assays. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound acid in their work. The environmental sensitivity of the quantum yield also presents an opportunity for the development of sophisticated biosensors.[4][12]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 7. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Cyanine7.5 Carboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Cyanine7.5 carboxylic acid in dimethyl sulfoxide (B87167) (DMSO). This document consolidates available data, presents experimental protocols for the preparation of stock solutions, and offers visual diagrams to illustrate key processes and concepts.

Core Topic: Solubility of this compound Acid in DMSO

This compound acid is a near-infrared (NIR) fluorescent dye frequently utilized in in-vivo imaging applications. Its solubility in appropriate solvents is a critical factor for its effective use in labeling and imaging studies. While many sources qualitatively describe this compound acid as soluble in organic solvents like DMSO, precise quantitative data is not always readily available. This guide aims to provide clarity on this topic by presenting both qualitative and quantitative information for Cyanine7.5 and related cyanine (B1664457) dyes.

Data Presentation: Solubility of Cyanine Dyes in DMSO

The following table summarizes the solubility of this compound acid and structurally similar cyanine dyes in DMSO. This comparative data allows researchers to infer the potential solubility range and select appropriate concentrations for their experimental needs.

| Compound | Solvent | Solubility | Source |

| This compound acid | DMSO | Soluble | Lumiprobe, Interchim |

| Cy7 | DMSO | Approx. 10 mg/mL | Cayman Chemical[1] |

| sulfo-Cyanine7 carboxylic acid | DMSO | 0.10 M (76 g/L) | Lumiprobe[2] |

| sulfo-Cy7 carboxylic acid TEA | DMSO | 62.5 mg/mL (requires sonication) | MedchemExpress |

Note: The presence of sulfonate groups ("sulfo") generally increases the hydrophilicity of the molecule, which can significantly impact its solubility profile in both aqueous and organic solvents.

Experimental Protocol: Preparation of a this compound Acid Stock Solution in DMSO

This section details a standardized protocol for the preparation of a stock solution of this compound acid in DMSO. Adherence to this protocol is crucial for obtaining a clear, usable solution for subsequent experiments.

Materials:

-

This compound acid (solid powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial of this compound acid powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound acid powder.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the target concentration. It is advisable to start with a concentration at or below the known solubility of related compounds (e.g., 10 mg/mL for Cy7).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. The use of gentle heating (30-40°C) can also aid in dissolution but should be used with caution to avoid degradation of the dye.

-

-

Storage: Store the resulting stock solution at -20°C, protected from light. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step process for preparing a stock solution of this compound acid in DMSO.

Caption: Workflow for preparing a this compound acid DMSO stock solution.

Factors Influencing Solubility

This diagram outlines the key factors that can influence the solubility of this compound acid in DMSO.

Caption: Key factors affecting the solubility of this compound acid in DMSO.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cyanine7.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging and bioconjugation, cyanine (B1664457) dyes are indispensable tools. Cyanine7.5 (Cy7.5) and its derivatives, with their emission maxima beyond 750 nm, operate within the NIR window, allowing for deep tissue penetration and reduced autofluorescence. A critical, yet often overlooked, parameter for the successful application of these dyes is their solubility. This technical guide provides an in-depth analysis of the aqueous solubility of Cyanine7.5 carboxylic acid, offering clarity on its two primary forms: the standard, non-sulfonated dye and its sulfonated counterpart. Understanding the distinct solubility profiles of these molecules is paramount for experimental design, ensuring optimal performance in labeling reactions and in vivo applications.

Distinguishing Between Non-Sulfonated and Sulfonated this compound Acid

The solubility of this compound acid is fundamentally dictated by its chemical structure. The key differentiator is the presence or absence of sulfonate (-SO₃H) groups.

Non-Sulfonated this compound Acid is characterized by its hydrophobic nature. While it possesses a carboxylic acid group for conjugation, the large aromatic structure of the cyanine core leads to poor solubility in aqueous solutions.[1][2][3][4][5]

Sulfo-Cyanine7.5 Carboxylic Acid , conversely, is engineered for enhanced water solubility. The incorporation of one or more sulfonate groups significantly increases the molecule's hydrophilicity, allowing it to dissolve readily in aqueous buffers without the need for organic co-solvents.[6] This modification is crucial for many biological applications where the presence of organic solvents could be detrimental to the structure and function of the biomolecule being labeled.[3]

Quantitative Solubility Data

Obtaining precise quantitative solubility data for non-sulfonated this compound acid in water is challenging, as it is consistently reported to have "low solubility".[1][2][7] For practical purposes, it is considered insoluble in purely aqueous buffers.[8] Researchers must employ organic co-solvents to bring it into solution for conjugation reactions.[3][5]

In contrast, the sulfonated derivatives exhibit significantly higher aqueous solubility. While specific numerical data for sulfo-Cyanine7.5 carboxylic acid is not consistently published, data for the closely related sulfo-Cyanine7 carboxylic acid provides a valuable benchmark.

| Compound | Functional Groups | Reported Water Solubility | Other Solubilities |

| This compound acid | 1x -COOH | Low / Insoluble | Soluble in DMSO, DMF, dichloromethane[1][2] |

| sulfo-Cyanine7.5 carboxylic acid | 1x -COOH, 4x -SO₃H | Good / High[6] | Soluble in water, DMF, DMSO |

| sulfo-Cyanine7 carboxylic acid | 1x -COOH, 2x -SO₃H | 0.10 M (76 g/L)[9] | Soluble in water, DMF, DMSO[9] |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the thermodynamic solubility of a fluorescent compound like sulfo-Cyanine7.5 carboxylic acid in an aqueous buffer.

Materials:

-

sulfo-Cyanine7.5 carboxylic acid powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Thermostatic shaker incubator

-

Microcentrifuge

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of sulfo-Cyanine7.5 carboxylic acid powder to a known volume of PBS (pH 7.4) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification of Soluble Dye:

-

Prepare a series of standard solutions of sulfo-Cyanine7.5 carboxylic acid of known concentrations in PBS.

-

Measure the absorbance of the standard solutions and the filtered saturated solution at the maximum absorbance wavelength (λmax ≈ 788 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the filtered saturated solution and the calibration curve to determine its concentration, which represents the thermodynamic solubility.

-

Protocol for Protein Labeling

This protocol provides a general workflow for the covalent labeling of a protein with this compound acid. It highlights the critical differences in handling the non-sulfonated and sulfonated forms.

Materials:

-

This compound acid (non-sulfonated or sulfonated)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 for conjugation)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dye Preparation:

-

For non-sulfonated this compound acid: Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).[3]

-

For sulfo-Cyanine7.5 carboxylic acid: Dissolve the dye directly in the reaction buffer.

-

-

Activation of Carboxylic Acid (to form NHS ester in situ):

-

In a separate light-protected tube, combine the this compound acid solution, EDC, and NHS in an appropriate activation buffer (e.g., MES buffer, pH 6.0). The molar ratio of EDC and NHS to the dye should be optimized, but a starting point is a 1.5 to 5-fold molar excess.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Protein Preparation:

-

Conjugation Reaction:

-

Add the activated Cyanine7.5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5 to 20.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.

-

For sulfonated dyes, dialysis can also be an effective purification method.[11]

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the decision-making process based on solubility and the experimental workflow for bioconjugation.

Caption: Solubility Decision Pathway for this compound Acid.

Caption: General Workflow for Protein Labeling.

Conclusion

The choice between non-sulfonated and sulfonated this compound acid is a critical decision in experimental design. The inherent low aqueous solubility of the non-sulfonated form necessitates the use of organic co-solvents, which may not be suitable for all biological applications.[5] In contrast, the high water solubility of the sulfonated derivative offers greater flexibility and is often the preferred choice for labeling sensitive biomolecules in aqueous environments.[6] By understanding these fundamental differences and employing the appropriate handling and reaction protocols, researchers can effectively leverage the power of Cyanine7.5 for advanced NIR fluorescence applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. hk.lumiprobe.com [hk.lumiprobe.com]

- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]

- 8. apexbt.com [apexbt.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its fluorescence in the 750-800 nm spectral region allows for deep tissue penetration with minimal autofluorescence, making it exceptionally well-suited for in vivo imaging applications. The carboxylic acid functional group provides a versatile handle for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nucleic acids, enabling the tracking and visualization of these molecules in complex biological systems. This guide provides an in-depth overview of the properties of Cyanine7.5 carboxylic acid, detailed experimental protocols for its use, and examples of its application in studying cellular signaling pathways.

Core Properties and Quantitative Data

This compound acid and its sulfonated analogue are characterized by their distinct physicochemical and spectral properties. The inclusion of sulfonate groups in sulfo-Cyanine7.5 enhances its water solubility, which can be advantageous for certain biological applications. The key quantitative data for both forms are summarized in the table below for easy comparison.

| Property | This compound Acid | sulfo-Cyanine7.5 Carboxylic Acid |

| Molecular Weight | 685.34 g/mol | 1083.41 g/mol [1] |

| Molecular Formula | C₄₅H₄₉ClN₂O₂[2] | C₄₅H₄₅K₃N₂O₁₄S₄[1] |

| Excitation Maximum (λex) | ~788 nm[2] | ~778 nm |

| Emission Maximum (λem) | ~808 nm[2] | ~797 nm |

| Extinction Coefficient | ~223,000 M⁻¹cm⁻¹[2] | ~222,000 M⁻¹cm⁻¹ |

| Solubility | Soluble in organic solvents (DMSO, DMF)[2] | Good solubility in water, DMF, DMSO[1] |

| Purity | Typically ≥95% (by HPLC and/or NMR)[2] | Typically ≥95% (by HPLC-MS)[1] |

Experimental Protocols: Covalent Labeling of Proteins

The carboxylic acid moiety of Cyanine7.5 is not directly reactive with amine groups on proteins. Therefore, a common and effective method for conjugation is a two-step process involving the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This creates a more stable amine-reactive NHS ester that can then efficiently label primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues.

Protocol: EDC-NHS Coupling of this compound Acid to an Antibody

This protocol provides a general guideline for the conjugation of this compound acid to an antibody. Optimization of the molar ratios of dye to protein may be necessary for specific applications.

Materials:

-

This compound acid

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Coupling Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.

-

-

This compound Acid Activation:

-

Dissolve this compound acid in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

In a separate tube, add a 5- to 20-fold molar excess of the this compound acid stock solution to the Activation Buffer.

-

Immediately before activation, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of sulfo-NHS (relative to the dye) to the Cyanine7.5 solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the activated Cyanine7.5 solution to 7.2-8.5 by adding the Coupling Buffer.

-

Immediately add the activated dye solution to the prepared antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the Cyanine7.5-labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the colored fractions, which contain the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cyanine7.5 (~788 nm).

-

Visualization of Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in signaling pathways and the logical flow of experimental procedures.

Application in Apoptosis Detection

A significant application of Cyanine7.5 is in the in vivo imaging of apoptosis. This process involves labeling Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

References

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that is instrumental in a variety of biomedical research and drug development applications. Its fluorescence in the 750-800 nm spectral range allows for deep tissue penetration of light, making it an ideal probe for in vivo imaging where background autofluorescence from biological tissues is minimized. The carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles, enabling the tracking and quantification of these entities in biological systems. This guide provides an in-depth overview of its properties, conjugation chemistry, and key experimental protocols.

Core Properties of Cyanine7.5 Carboxylic Acid

This compound acid is characterized by its strong absorption and emission in the near-infrared spectrum. While multiple CAS numbers are reported by various suppliers, the most frequently cited are 1803099-44-6 and 1686147-68-1 .[1][2][3][4][5][6][7][8] This variation may arise from different salt forms or reflect supplier-specific identifiers. It is a green solid that is soluble in organic solvents like DMSO and DMF but has low solubility in water.[3][8] For applications in aqueous buffers, a water-soluble version, sulfo-Cyanine7.5 carboxylic acid, is also available.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound acid and its sulfonated analogue.

Table 1: Physicochemical Properties of this compound Acid

| Property | Value | Source(s) |

| CAS Number | 1803099-44-6 / 1686147-68-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₄₅H₄₉ClN₂O₂ | [3][7][8] |

| Molecular Weight | 685.34 g/mol | [7][8] |

| Appearance | Green solid/powder | [8] |

| Solubility | Soluble in DMSO, DMF, dichloromethane; Low solubility in water | [3][8] |

Table 2: Spectroscopic Properties of this compound Acid

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [8] |

| Emission Maximum (λem) | ~808 nm | [8] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [4][8] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [4] |

Bioconjugation Chemistry

The carboxylic acid group on Cyanine7.5 is not directly reactive with amine groups on biomolecules. It must first be activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activation is commonly achieved using carbodiimide (B86325) chemistry, for example, with ethyl(dimethylaminopropyl) carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting Cy7.5-NHS ester is then highly reactive towards primary amines on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules, forming a stable amide bond.

Alternatively, researchers can purchase pre-activated Cyanine7.5 NHS ester to simplify the conjugation process. For labeling molecules with thiol groups (e.g., cysteine residues), a maleimide (B117702) derivative of Cyanine7.5 would be used.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound acid to antibodies and subsequent use in in-vivo imaging.

Protocol 1: Antibody Labeling with Cyanine7.5

This protocol involves the activation of the carboxylic acid and subsequent conjugation to an antibody. For a simplified procedure, a pre-activated Cy7.5 NHS ester can be used, in which case the user would start from step 2.

Materials:

-

This compound acid

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

PD-10 desalting columns or similar size-exclusion chromatography system

-

Spectrophotometer

Procedure:

-

Activation of Carboxylic Acid (Preparation of NHS ester):

-

Dissolve this compound acid, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

-

In a microcentrifuge tube, mix the dye, EDC, and NHS in a molar ratio of 1:1.2:1.5.

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the Cy7.5-NHS ester.

-

-

Antibody-Dye Conjugation:

-

Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS at pH 8.0-8.5.

-

Add the activated Cy7.5-NHS ester solution to the antibody solution at a 5:1 to 10:1 molar ratio of dye to antibody.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

-

-

Purification of the Conjugate:

-

Equilibrate a PD-10 desalting column with PBS.

-

Load the conjugation reaction mixture onto the column.

-

Elute the column with PBS and collect the fractions. The first colored, fluorescent fractions to elute will contain the labeled antibody.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (~788 nm).

-

Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the following formula: DOL = (Adye / εdye) / (A280 - (Adye * CF280)) / εprotein where:

-

Adye is the absorbance at the dye's maximum absorption wavelength.

-

εdye is the molar extinction coefficient of the dye at that wavelength.

-

A280 is the absorbance at 280 nm.

-

CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).

-

εprotein is the molar extinction coefficient of the antibody at 280 nm.

-

-

Protocol 2: In Vivo Tumor Imaging with Cy7.5-Labeled Antibody

This protocol outlines the use of a Cy7.5-labeled antibody for imaging tumors in a mouse model.

Materials:

-

Cy7.5-labeled antibody conjugate

-

Tumor-bearing mice (e.g., nude mice with xenograft tumors)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR filters (e.g., excitation ~745 nm, emission >780 nm)

-

Sterile PBS

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

-

-

In Vivo Administration:

-

Dilute the Cy7.5-antibody conjugate in sterile PBS. A typical dose is 1-5 nmol of the dye, which corresponds to approximately 50 µg of a labeled antibody, in a volume of 100 µL.

-

Inject the solution via the tail vein of the anesthetized mouse.

-

-

In Vivo Imaging:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the labeled antibody in the tumor and its clearance from other tissues.

-

-

Ex Vivo Analysis (Optional):

-

At the final imaging time point, euthanize the mouse.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the dissected organs to confirm the biodistribution of the fluorescently labeled antibody.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for antibody labeling and in vivo imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Fluorescent Dye | 1686147-68-1 | Invivochem [invivochem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound acid | 1686147-68-1 [amp.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Cy7.5 carboxylic acid [glpbio.cn]

- 7. e-biochem.com [e-biochem.com]

- 8. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

A Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1][2] Its fluorescence emission in the NIR spectrum allows for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging applications.[2][3][4] This guide provides a comprehensive overview of Cyanine7.5 carboxylic acid, its properties, and detailed protocols for its application in labeling and imaging.

Core Properties and Chemical Structure

This compound acid is characterized by its long-wave emission, high molar extinction coefficient, and a carboxylic acid functional group that allows for covalent conjugation to biomolecules.[1][5] A sulfonated version, Sulfo-Cyanine7.5 carboxylic acid, offers increased water solubility, which can be advantageous for biological applications in aqueous environments.[6][7]

Chemical Structure of this compound Acid:

-

While the exact proprietary structures can vary by manufacturer, the core structure consists of two indolenine rings linked by a polymethine chain. The carboxylic acid group provides a reactive handle for conjugation.

Quantitative Data Summary

The photophysical and chemical properties of this compound acid and its sulfonated form are summarized below for easy comparison.

| Property | This compound Acid | Sulfo-Cyanine7.5 Carboxylic Acid |

| Excitation Maximum (λex) | 788 nm[5][8] | 778 nm[6][9] |

| Emission Maximum (λem) | 808 nm[5][8] | 797 nm[6][9] |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹[5][8] | 222,000 M⁻¹cm⁻¹[6][9] |

| Fluorescence Quantum Yield (Φ) | 0.10[5] | 0.09 - 0.21[1][6] |

| Molecular Formula | C45H49ClN2O2 | C45H45K3N2O14S4[6] |

| Molecular Weight | 685.34 g/mol | 1083.41 g/mol [6] |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water[8] | Good solubility in water, DMF, and DMSO[6][9] |

| Appearance | Green powder[8] | Dark green solid[6] |

| Storage Conditions | Store at -20°C in the dark; desiccate[8] | Store at -20°C in the dark; desiccate[6] |

Experimental Protocols

Antibody Labeling with this compound Acid

This protocol details the covalent conjugation of this compound acid to an antibody via amine coupling. The process involves the activation of the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

-

This compound acid

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Activation of this compound Acid:

-

Dissolve this compound acid, EDC, and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.

-

In a microcentrifuge tube, combine the this compound acid, EDC, and NHS solutions in a 1:1.2:1.2 molar ratio.

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark to form the Cyanine7.5-NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

-

Add the activated Cyanine7.5-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[5]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[5]

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute with PBS. The first colored fraction to elute will be the antibody-dye conjugate. Unconjugated dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cyanine7.5).

-

Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

-

Protein Concentration (mg/mL) = [A₂₈₀ - (A₇₈₈ × CF)] / ε_protein

-

DOL = (A₇₈₈ × M_protein) / (ε_dye × Protein Concentration (mg/mL))

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer), ε_protein is the molar extinction coefficient of the antibody at 280 nm, A is the absorbance, M is the molecular weight, and ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

-

-

An optimal DOL for most antibodies is between 2 and 10.[5]

-

In Vivo Imaging with Cyanine7.5-Labeled Antibodies

This protocol provides a general workflow for targeted tumor imaging in a mouse model using a Cyanine7.5-labeled antibody.

Materials:

-

Cyanine7.5-labeled antibody conjugate

-

Tumor-bearing mice

-

In vivo imaging system with appropriate NIR filters (Excitation: ~745 nm, Emission: >780 nm)

-

Anesthetic (e.g., isoflurane)

-

Sterile PBS

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.[10]

-

-

Probe Administration:

-

In Vivo Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[10]

-

Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the conjugate at the tumor site and its clearance from other tissues.[11]

-

Use appropriate instrument settings for excitation and emission wavelengths. The exposure time may need to be adjusted based on the signal intensity.[10]

-

-

Ex Vivo Analysis:

-

At the final time point, euthanize the mouse.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the biodistribution of the labeled antibody.[11]

-

Visualizations

Caption: Workflow for antibody labeling with Cyanine7.5.

Caption: Workflow for in vivo imaging with a labeled antibody.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 9. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Cyanine7.5 Carboxylic Acid: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development.[1] Its fluorescence in the NIR spectrum (approximately 750-900 nm) is particularly advantageous for in vivo studies, as light in this window can penetrate biological tissues more deeply with reduced absorption and scattering from endogenous molecules like hemoglobin and water.[2][3] This property leads to a higher signal-to-noise ratio compared to fluorophores that excite at shorter wavelengths.[3] This guide provides a comprehensive overview of the core mechanism of action, bioconjugation, and application of Cy7.5 carboxylic acid.

Core Mechanism of Action: A Tale of Two Functions

The "mechanism of action" for Cy7.5 carboxylic acid is best understood in two contexts: its function as a molecular probe for imaging and its potential as a photosensitizer for therapeutic applications.

Mechanism as a Fluorescent Probe

The primary role of Cy7.5 is to serve as a reporter molecule. The unactivated carboxylic acid form is the precursor to a reactive species used for covalent labeling.[4] The core mechanism involves a two-step process:

-

Activation: The carboxylic acid group (-COOH) is chemically activated, most commonly into an N-hydroxysuccinimide (NHS) ester. This transforms the relatively unreactive carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack.

-

Conjugation: The activated NHS ester readily reacts with primary amine groups (-NH2) found on biomolecules, such as the ε-amino groups of lysine (B10760008) residues in proteins and antibodies, to form a stable amide bond.

Once conjugated to a targeting moiety (e.g., a monoclonal antibody), the Cy7.5 dye travels with its carrier to the biological target of interest. When excited by an appropriate light source, the dye's delocalized π-electron system absorbs photons, moving to a higher energy state. It then rapidly relaxes back to its ground state, releasing the absorbed energy as fluorescent light at a longer wavelength (a phenomenon known as Stokes shift).[5] This emitted NIR light is then detected by an imaging system, revealing the location and concentration of the labeled biomolecule in real-time, both in vitro and in vivo.[2]

Mechanism as a Photosensitizer in Photodynamic Therapy (PDT)

Beyond imaging, cyanine (B1664457) dyes like Cy7.5 can function as photosensitizers in photodynamic therapy (PDT).[6][7] The mechanism for PDT is as follows:

-

Excitation: Upon irradiation with NIR light, the dye absorbs energy and transitions from its ground state to an excited singlet state.[8]

-

Intersystem Crossing: The excited dye can then undergo intersystem crossing to a longer-lived triplet state.

-

Energy Transfer: In this triplet state, the dye can transfer its energy to molecular oxygen (³O₂) present in the tissue. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[6]

-

Cellular Damage: Singlet oxygen and other reactive oxygen species (ROS) are highly cytotoxic. They can induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death, damage to tumor vasculature, and stimulation of an anti-tumor immune response.[6][8]

Physicochemical and Photophysical Properties

The utility of Cy7.5 carboxylic acid is defined by its distinct spectral and physical characteristics. The properties of the standard and the more water-soluble sulfonated versions are summarized below.

| Property | Cyanine7.5 Carboxylic Acid | Sulfo-Cyanine7.5 Carboxylic Acid | Reference(s) |

| Excitation Maximum (λex) | 788 nm | 778 nm | [4][9][10] |

| Emission Maximum (λem) | 808 nm | 797 nm | [4][9][10] |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | 222,000 M⁻¹cm⁻¹ | [4][9][10] |

| Fluorescence Quantum Yield (Φ) | 0.10 | 0.09 - 0.21 | [9][10][11] |

| Solubility | DMSO, DMF | Water, DMSO, DMF | [11] |

| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark | [9][11][12] |

Experimental Protocols

Precise and reliable experimental methods are critical for the successful application of Cy7.5 carboxylic acid. The following sections detail the protocols for antibody conjugation and a general workflow for in vivo imaging.

Protocol 1: Antibody Labeling via NHS Ester Chemistry

This protocol describes the process of activating Cy7.5 carboxylic acid and conjugating it to a monoclonal antibody (mAb).

Materials:

-

This compound acid

-

N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) OR pre-activated Cy7.5 NHS ester

-

Monoclonal antibody (2-5 mg/mL in amine-free buffer like PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5[13]

-

Purification: PD-10 desalting column or equivalent size-exclusion chromatography system[2]

Methodology:

-

Dye Preparation: If starting with the carboxylic acid, it must first be converted to an NHS ester. For convenience, using a pre-activated Cy7.5 NHS ester is common.[12] Prepare a 10 mM stock solution of the Cy7.5 NHS ester in anhydrous DMSO.[14] This solution should be prepared fresh and protected from light.[14]

-

Antibody Preparation: Dialyze the antibody into the Reaction Buffer (pH 8.3-8.5). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the dye.

-

Conjugation Reaction: While gently stirring, add the Cy7.5 NHS ester stock solution to the antibody solution. A starting molar ratio of 5:1 to 10:1 (dye:antibody) is recommended.[2] The optimal ratio may need to be determined empirically for each specific antibody.[14]

-

Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[2]

-

Purification: Separate the Cy7.5-antibody conjugate from the unreacted free dye. A PD-10 desalting column is a common and effective method.[2] Equilibrate the column with PBS, load the reaction mixture, and elute with PBS. The first colored fractions to elute will contain the labeled antibody.[2]

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor is needed for the A280 reading, as the dye also absorbs slightly at this wavelength.

-

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is calculated as the molar ratio of the dye to the protein. For in vivo imaging, a DOL between 2 and 4 is often optimal to maximize signal while minimizing clearance by the liver.[15]

-

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for using a Cy7.5-labeled antibody for targeted tumor imaging.

Materials:

-

Purified Cy7.5-antibody conjugate

-

Tumor-bearing mice (e.g., xenograft model)

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters[3]

Methodology:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer.[3]

-

Probe Administration: Dilute the Cy7.5-labeled antibody in sterile PBS. Inject a defined amount (e.g., 1-5 nmol of dye, or a specific mass like 50 µg of antibody) intravenously via the tail vein.[2][3]

-

In Vivo Imaging: Place the anesthetized animal in the imaging chamber.[3] Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours).[2] This allows for monitoring the accumulation of the antibody at the tumor site and its clearance from non-target tissues.[2]

-

Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues over time to assess targeting specificity and signal persistence.

Visualizations: Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 5. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 6. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]